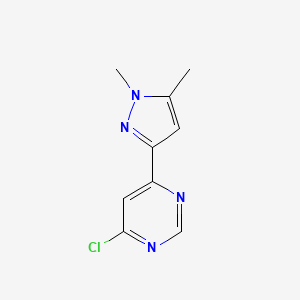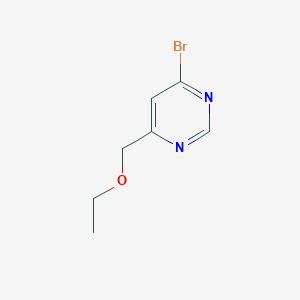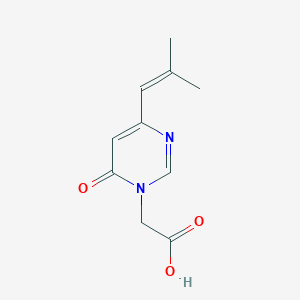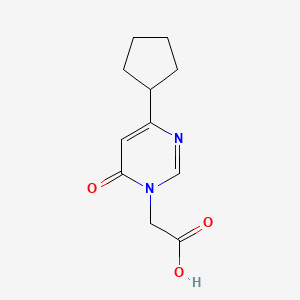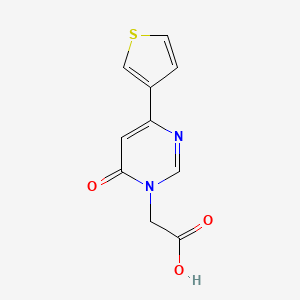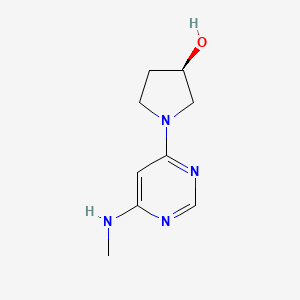
(R)-1-(6-(甲基氨基)嘧啶-4-基)吡咯烷-3-醇
描述
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:JAK1选择性抑制剂
该化合物已被鉴定为一种JAK1选择性抑制剂,这在开发新的治疗剂方面具有重要意义。JAK1是一种传递免疫反应信号的酶,抑制它可以有利于治疗自身免疫性疾病。 该化合物对JAK1的IC50值为8.5 nM,表明其具有有效的抑制活性,对JAK2的选择性指数为48 。这使其成为进一步药物开发和优化的一个有希望的候选者。
药物化学:优化治疗用途
在药物化学中,该化合物已经过各种测试以将其优化为先导化合物。这包括体外ADME(吸收、分布、代谢和排泄)、hERG(人类Ether-à-go-go相关基因)测试、激酶谱分析和药代动力学测试。 这些研究对于在该化合物被考虑用于临床试验之前确定其安全性及有效性至关重要 .
生物学研究:在疾病模型中的疗效
该化合物已在小鼠和大鼠体内研究中进行了测试,以评估其在CIA(胶原诱导性关节炎)和AIA(佐剂诱导性关节炎)模型中的疗效。 这些模型用于模拟人类类风湿性关节炎,该化合物在这些模型中的有效性表明其治疗炎症性疾病的潜力 .
化学合成:核心骨架设计
在化学合成领域,该化合物用作设计选择性抑制剂的核心骨架。结构设计基于托法替尼的7-脱氮嘌呤和5-氮杂螺[2.4]庚烷-7-胺的组合。 这种方法允许创建具有特定目标活性的化合物,这是合理药物设计的一个基本方面 .
激酶抑制剂谱分析
该化合物在激酶抑制剂谱分析中的作用是提供对其在一系列激酶中的选择性和效力的见解。 这对于预测潜在的脱靶效应以及了解该化合物在细胞信号通路中的作用机制很重要 .
ADME谱分析用于药物开发
ADME谱分析在药物开发中至关重要,用于预测该化合物在体内的行为。 该化合物的ADME谱分析帮助研究人员了解其作为药物候选者的潜力,包括其生物利用度、半衰期以及与其他药物的潜在相互作用 .
药代动力学研究
药代动力学研究是为了了解该化合物在生物系统中的动力学。这包括其吸收速率、在体内的分布、代谢和排泄途径。 这些研究对于剂量确定以及确保在没有毒性的情况下达到治疗水平至关重要 .
自身免疫性疾病治疗剂的开发
最后,该化合物的应用扩展到开发针对自身免疫性疾病的治疗剂。 通过选择性抑制JAK1,它可以调节免疫系统的反应,为治疗类风湿性关节炎和银屑病等疾病提供一种靶向方法 .
作用机制
Target of Action
The primary target of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is the Janus kinase 1 (JAK1). JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway .
Mode of Action
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor of JAK1. It binds to the kinase domain of JAK1, inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK1, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate these processes .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the drug reaches its target .
Result of Action
The inhibition of JAK1 by ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol leads to a decrease in the activation of STAT proteins. This can result in reduced inflammation and immune response, making it potentially useful in the treatment of diseases such as rheumatoid arthritis .
Action Environment
The action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the presence of other drugs could affect its metabolism and excretion. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .
生化分析
Biochemical Properties
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with Janus kinase 1 (JAK1), where ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor . This interaction is crucial for modulating signaling pathways involved in immune responses and inflammation. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other proteins and enzymes, influencing their activity and stability.
Molecular Mechanism
The molecular mechanism of action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules. As a JAK1 inhibitor, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol binds to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in cytokine signaling and immune response. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of JAK1 and other targets, potentially leading to changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of JAK1, leading to desired therapeutic effects without significant toxicity. At higher doses, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may cause adverse effects, such as off-target interactions and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of JAK1 and other targets.
Metabolic Pathways
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its activity and function . Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution can affect the compound’s efficacy and potential side effects, as well as its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
(3R)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-10-8-4-9(12-6-11-8)13-3-2-7(14)5-13/h4,6-7,14H,2-3,5H2,1H3,(H,10,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJOMKPNFJMPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC(=NC=N1)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481750.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)
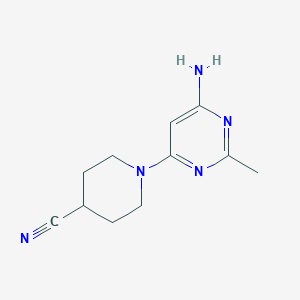

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)
